SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Overview
Description
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indole moiety.
Mechanism of Action
Target of Action
It displays a broad spectrum of biological activity, such as antimicrobial, anticancer, and anti-inflammatory activity . .
Mode of Action
It is known that the compound can switch between different isomeric states under various external factors, including light, temperature, ph, presence of metal ions, and mechanical stress . This property might play a role in its interaction with its targets and the resulting changes.
Biochemical Pathways
Given its broad spectrum of biological activity, it can be inferred that the compound likely interacts with multiple pathways, leading to downstream effects that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .
Pharmacokinetics
One study mentions that a compound with a similar structure shows pharmacokinetic properties in the treatment of a rodent malaria model . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] might also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
Given its broad spectrum of biological activity, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .
Action Environment
The action of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] can be influenced by various environmental factors. As a spirocyclic compound, it can switch between different isomeric states under various external factors, including light, temperature, pH, presence of metal ions, and mechanical stress . These factors might influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and downstream effects.
Cellular Effects
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in gene expression and cellular metabolism . Furthermore, the compound has been found to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death.
Molecular Mechanism
The molecular mechanism of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, it has been reported to inhibit certain kinases, leading to changes in phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm.
Metabolic Pathways
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with an indole derivative in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are used to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or cyclohexane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor the desired substitution.
Major Products:
Scientific Research Applications
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique mechanical and electronic properties.
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] can be compared to other spirocyclic compounds such as:
Spiro[indoline-3,3’-pyrrolidine]: Known for its applications in medicinal chemistry.
Spiro[cyclopentane-1,3’-indole]: Studied for its unique structural properties and potential biological activities.
Spiro[cyclohexane-1,3’-pyrrolidine]: Explored for its use in material science and drug development.
The uniqueness of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCSQDBNKNGWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540206 | |
Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-63-0 | |
Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to access spiro[cyclohexane-1,3'-indoline] derivatives?
A: Recent research highlights several efficient methods for synthesizing these compounds. One approach involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. [] This one-pot reaction provides good to high yields of spiro[cyclohexane-1,3’-indoline]-2,2’-diones. Another strategy utilizes a domino Diels-Alder reaction between pinacoles and dienophiles like 3-methyleneoxindolines or 2-arylideneindane-1,3-diones in an ionic liquid, [Bmim]Br. [] This method, mediated by acetic acid, efficiently constructs spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones.
Q2: How do Grignard reagents react with spiro[cyclohexane-1,3'-indole] derivatives?
A: Studies reveal that in the presence of copper(I) chloride, spiro[cyclohexane-1,3′-3H-indole] readily reacts with Grignard reagents like methylmagnesium iodide and phenylmagnesium bromide. [] This reaction results in the formation of 2′-substituted spiro[cyclohexane-1,3′-indolines] with excellent yields. Interestingly, using phenethylmagnesium bromide as the Grignard reagent leads to the formation of 2′-phenethyl, 2′-H, and 2′-benzyl (or 2′-p-xylyl) derivatives depending on the solvent used (toluene or p-xylene). []
Q3: Can tri(n-butyl)phosphine be used to synthesize spiro[cyclohexane-1,3'-indoline] derivatives?
A: Yes, tri(n-butyl)phosphine has proven to be an effective catalyst for synthesizing these compounds. Reacting isatylidene malononitriles and bis-chalcones in chloroform at 65 °C with tri(n-butyl)phosphine as a catalyst leads to functionalized spiro[cyclohexane-1,3'-indolines] with good yields and diastereoselectivity. [] Interestingly, using 3-(ethoxycarbonylmethylene)oxindoles instead of isatylidene malononitriles in this reaction results in a different regioselectivity. []
Q4: Can asymmetric synthesis be used to access enantioenriched spiro[cyclohexane-1,3'-indoline] derivatives?
A: Yes, recent research demonstrates the use of chiral organocatalysis to achieve this. A synergistic catalyst system comprising a cinchona-based chiral primary amine and a BINOL-phosphoric acid facilitates the enantioselective double Michael addition of isatylidene malononitriles with α,β-unsaturated ketones. [] This reaction produces chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones with impressive diastereo- and enantioselectivities (up to >99:1 dr and 99% ee). []
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